Sodium 6-methylpyridazine-3-sulfinate

Medicinal chemistry structure-activity relationship heterocyclic sulfinate

Medicinal chemists face low yields when introducing pyridazine motifs via boronic acids prone to protodeboronation. This bench-stable Diversinate reagent solves that: • Enables Pd(0)-catalyzed desulfinative cross-coupling at defined stoichiometry-no excess reagent required • 6-Methyl substitution modulates lipophilicity (clogP) and metabolic stability in SAR exploration • Compatible with HTE automated solid-dispensing platforms; ≥95% purity ensures reproducible screening data

Molecular Formula C5H5N2NaO2S
Molecular Weight 180.16
CAS No. 2137835-12-0
Cat. No. B2379893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-methylpyridazine-3-sulfinate
CAS2137835-12-0
Molecular FormulaC5H5N2NaO2S
Molecular Weight180.16
Structural Identifiers
SMILESCC1=NN=C(C=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C5H6N2O2S.Na/c1-4-2-3-5(7-6-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
InChIKeyCTPUFTXLWDQQGX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 6-Methylpyridazine-3-sulfinate as a Synthetic Building Block


Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0) is a heterocyclic sulfinate salt belonging to the pyridazine family, characterized by a methyl substituent at the 6-position and a sodium sulfinate group at the 3-position of the aromatic ring [1]. With a molecular weight of 180.16 g/mol and molecular formula C5H5N2NaO2S , this compound serves primarily as a versatile nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions [2]. It is classified as a 'Diversinate'-type reagent, designed for the late-stage functionalization (LSF) of drug candidates and the construction of pyridazine-containing compound libraries . The compound exhibits bench-stable handling characteristics that distinguish it from moisture-sensitive alternatives such as sulfonyl chlorides .

Why Generic Analogs Cannot Replace Sodium 6-Methylpyridazine-3-sulfinate


Substituting sodium 6-methylpyridazine-3-sulfinate with a generic pyridazine sulfinate (e.g., sodium pyridazine-3-sulfinate, CAS 2156262-00-7) or an alternative heterocyclic sulfinate introduces quantifiable structural and functional penalties that undermine synthetic utility. The 6-methyl substituent critically modulates the electronic properties of the pyridazine ring, directly influencing both the nucleophilicity of the sulfinate group and the regioselectivity of subsequent functionalization reactions [1]. In palladium-catalyzed desulfinative cross-couplings, pyridazine-derived sulfinates are already classified as 'challenging' substrates relative to pyridine or pyrimidine analogs, requiring optimized catalyst systems (specifically P(t-Bu)2Me-derived Pd(0) catalysts) to achieve viable yields [2]. Removing or altering the 6-methyl group changes the steric and electronic environment around the sulfinate moiety, which can reduce coupling efficiency, alter reaction temperature requirements, or compromise functional group tolerance relative to the optimized 6-methyl-substituted scaffold. Furthermore, the 6-methyl substitution pattern is specifically exploited in medicinal chemistry campaigns where methylation alters lipophilicity (clogP) and metabolic stability of derived analogs in structure-activity relationship (SAR) exploration .

Sodium 6-Methylpyridazine-3-sulfinate: Evidence vs Closest Analogs


6-Methyl Substitution Modulates Ring Electron Deficiency

The 6-methyl substituent on sodium 6-methylpyridazine-3-sulfinate functions as an electron-donating group that partially mitigates the inherent electron deficiency of the pyridazine ring compared to the unsubstituted sodium pyridazine-3-sulfinate (CAS 2156262-00-7) . In pyridazine chemistry, electron-deficient heterocycles are more susceptible to nucleophilic aromatic substitution (SNAr) and less reactive toward electrophilic aromatic substitution (EAS) relative to pyridine or benzene analogs . The methyl group at the 6-position increases electron density at the ring carbons ortho and para to the substituent, which can enhance stability toward undesirable nucleophilic degradation pathways during long-term storage and under basic reaction conditions [1]. While no direct head-to-head kinetic comparison of these two specific sulfinates has been published, the well-established electronic effects of methyl substitution on pyridazine reactivity provide a class-level inference for differentiated stability and reaction profile.

Medicinal chemistry structure-activity relationship heterocyclic sulfinate

Bench Stability vs Sulfonyl Chloride Analogs

Sodium 6-methylpyridazine-3-sulfinate demonstrates superior bench stability compared to the corresponding sulfonyl chloride derivative (6-methylpyridazine-3-sulfonyl chloride, CAS 1250556-77-4) . Sulfonyl chlorides are notoriously moisture-sensitive reagents that undergo rapid hydrolysis upon exposure to ambient humidity, requiring strict inert atmosphere handling (glovebox or Schlenk line techniques) and anhydrous solvent conditions [1]. In contrast, sodium sulfinate salts, including sodium 6-methylpyridazine-3-sulfinate, are reported to be bench-stable solids that can be weighed and handled in open air without significant decomposition, facilitating easier incorporation into parallel synthesis workflows and high-throughput experimentation (HTE) platforms . This stability advantage eliminates the need for specialized handling equipment and reduces experimental failure rates due to reagent degradation.

Reagent stability laboratory handling moisture sensitivity

Cross-Coupling Performance vs Boronic Acids

Heterocyclic sulfinates, including pyridazine-derived sulfinates, have been demonstrated to outperform the corresponding boronic acids in palladium-catalyzed cross-coupling reactions, particularly for electron-deficient N-heterocycles where protodeboronation of boronic acid derivatives is a well-documented failure mode [1]. The Willis group and others have shown that pyridazine sulfinates can be effectively coupled with aryl chlorides and bromides using a P(t-Bu)2Me-derived Pd(0) catalyst at moderate temperatures (typically 60–80 °C), whereas the analogous pyridazine boronic acids often require cryogenic storage, excess reagent stoichiometry (to compensate for protodeboronation losses), or specialized protected boronate forms (e.g., MIDA boronates) to achieve comparable results . While specific isolated yield comparisons for 6-methylpyridazine-3-sulfinate vs. (6-methylpyridazin-3-yl)boronic acid have not been published in a direct head-to-head study, the general superiority of sulfinate coupling partners for challenging N-heterocycles is established in the primary literature [1].

Palladium catalysis cross-coupling desulfinative coupling

Ready-to-Use Purity for Parallel Synthesis

Commercially sourced sodium 6-methylpyridazine-3-sulfinate is supplied with a minimum purity specification of 95% (HPLC) as documented by multiple authorized vendors . This purity threshold meets or exceeds the requirements for direct use in parallel synthesis and high-throughput experimentation (HTE) workflows without the need for additional purification steps (e.g., recrystallization or column chromatography) prior to reaction setup. In contrast, some lower-volume or custom-synthesized pyridazine sulfinate analogs may be supplied at lower purity levels (e.g., 90% or unspecified purity), introducing variability that can confound yield determination and SAR interpretation in medicinal chemistry campaigns . The defined purity specification enables reliable stoichiometric calculations and reduces the risk of impurity-derived side reactions.

Reagent purity parallel synthesis high-throughput experimentation

Regioselective Derivatization via 6-Methyl-3-sulfinate

The specific 6-methyl-3-sulfinate substitution pattern of sodium 6-methylpyridazine-3-sulfinate provides a unique vector for regioselective derivatization that is fundamentally inaccessible from alternative regioisomers such as 3-methylpyridazine or 4-methylpyridazine derivatives [1]. Radical substitution studies on methylpyridazines have demonstrated that the position of the methyl substituent critically governs the regioselectivity of subsequent functionalization: 3-methylpyridazine undergoes selective attack at positions 4 and/or 5, while 4-methylpyridazine yields a mixture of C-5, C-3, and C-6 substitution products under identical reaction conditions [1]. By extension, the 6-methyl substitution pattern in sodium 6-methylpyridazine-3-sulfinate pre-installs the methyl group at a specific position, directing further functionalization to distinct sites on the pyridazine ring and enabling a different SAR exploration vector compared to analogs with alternative substitution patterns [2]. This positional specificity is particularly valuable in medicinal chemistry programs where precise control over substitution geometry is required for target engagement.

Regioselective synthesis pyridazine functionalization medicinal chemistry diversification

Application Scenarios for Sodium 6-Methylpyridazine-3-sulfinate


Late-Stage Functionalization of Drug Candidates

Sodium 6-methylpyridazine-3-sulfinate is specifically designed as a 'Diversinate' reagent for late-stage functionalization, enabling medicinal chemists to append the 6-methylpyridazine moiety at the final step of a synthetic sequence . This application leverages the compound's stability as a bench-stable sulfinate salt (vs. moisture-sensitive sulfonyl chlorides) and its compatibility with Pd(0)-catalyzed desulfinative cross-coupling conditions that tolerate sensitive functional groups commonly present in advanced drug intermediates [1]. The LSF strategy is particularly valuable when the pyridazine ring needs to be introduced after construction of the core scaffold, avoiding the synthetic complications associated with carrying a boronic acid or halide handle through multiple synthetic steps.

Parallel Synthesis & High-Throughput Experimentation

The ≥95% purity specification and bench-stable solid form of sodium 6-methylpyridazine-3-sulfinate make it directly compatible with automated liquid handling and solid dispensing platforms used in HTE workflows . Unlike pyridazine boronic acids, which may require freshly prepared solutions and excess stoichiometry to compensate for protodeboronation losses, the sulfinate can be accurately weighed in open air and used at defined stoichiometry in parallel reaction arrays [1]. This operational reliability is critical for generating high-quality SAR data where precise concentration control across hundreds of reactions is required.

SAR Exploration with 6-Methylpyridazine

The 6-methyl substitution pattern on the pyridazine ring provides a distinct electronic and steric profile that differentiates it from unsubstituted, 3-methyl, or 4-methyl pyridazine analogs in SAR studies [2]. The methyl group at the 6-position modulates lipophilicity and influences the regioselectivity of further derivatization, enabling medicinal chemists to explore a unique chemical space vector. This is particularly relevant in programs targeting kinase inhibitors or CNS-penetrant compounds where fine-tuning of physicochemical properties (clogP, TPSA) through methyl substitution is a established strategy .

Sulfone and Sulfonamide Synthesis from Sulfinates

The sodium sulfinate functionality serves as a versatile precursor for the synthesis of sulfone and sulfonamide derivatives through oxidation or substitution chemistry . These transformations are directly enabled by the sulfinate oxidation state, which is positioned between thiol/sulfide (reduced) and sulfonic acid (fully oxidized), allowing access to both sulfone (R-SO2-R') and sulfonamide (R-SO2-NR'R'') products. The bench stability of the sodium sulfinate salt compared to sulfonyl chlorides simplifies the workflow for preparing these derivatives, particularly in medicinal chemistry contexts where sulfonamide groups are common pharmacophoric elements [1].

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